[[2-(Cyclopropylamino)-2-oxoethyl](phenyl)amino]-acetic acid [[2-(Cyclopropylamino)-2-oxoethyl](phenyl)amino]-acetic acid
Brand Name: Vulcanchem
CAS No.: 1142205-00-2
VCID: VC2397720
InChI: InChI=1S/C13H16N2O3/c16-12(14-10-6-7-10)8-15(9-13(17)18)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,16)(H,17,18)
SMILES: C1CC1NC(=O)CN(CC(=O)O)C2=CC=CC=C2
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol

[[2-(Cyclopropylamino)-2-oxoethyl](phenyl)amino]-acetic acid

CAS No.: 1142205-00-2

Cat. No.: VC2397720

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

[[2-(Cyclopropylamino)-2-oxoethyl](phenyl)amino]-acetic acid - 1142205-00-2

Specification

CAS No. 1142205-00-2
Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
IUPAC Name 2-(N-[2-(cyclopropylamino)-2-oxoethyl]anilino)acetic acid
Standard InChI InChI=1S/C13H16N2O3/c16-12(14-10-6-7-10)8-15(9-13(17)18)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,16)(H,17,18)
Standard InChI Key MSOYOCAEXUABRP-UHFFFAOYSA-N
SMILES C1CC1NC(=O)CN(CC(=O)O)C2=CC=CC=C2
Canonical SMILES C1CC1NC(=O)CN(CC(=O)O)C2=CC=CC=C2

Introduction

ParameterValue
CAS Number1142205-00-2
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
PubChem CID25220016

Chemical Structure and Properties

Structural Characteristics

The molecular structure of [2-(Cyclopropylamino)-2-oxoethylamino]-acetic acid contains several key functional groups that define its chemical behavior. The compound features a phenyl ring connected to a nitrogen atom, which is further linked to both an acetic acid group and a 2-(cyclopropylamino)-2-oxoethyl moiety . This arrangement creates a tertiary amine center that serves as a key structural element.

The cyclopropyl group represents a distinctive three-membered ring structure that contributes to the compound's three-dimensional conformation and potential biological interactions. The presence of two amide linkages and a carboxylic acid group provides potential hydrogen bonding sites that may influence the compound's solubility profile and interaction with biological targets .

Physical and Chemical Properties

The presence of both polar groups (amide linkages and carboxylic acid) and non-polar regions (phenyl and cyclopropyl) suggests an amphiphilic character. The carboxylic acid group would contribute to the compound's acidity and potential for ionization under physiological conditions .

Structural Representation

The structural representation of [2-(Cyclopropylamino)-2-oxoethylamino]-acetic acid can be described using various notations that provide different levels of detail about the compound's atomic arrangement.

Table 2: Structural Representation Formats

Representation FormatDescription
IUPAC Name2-(N-[2-(cyclopropylamino)-2-oxoethyl]anilino)acetic acid
Standard InChIInChI=1S/C13H16N2O3/c16-12(14-10-6-7-10)8-15(9-13(17)18)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,16)(H,17,18)
Standard InChIKeyMSOYOCAEXUABRP-UHFFFAOYSA-N
SMILESC1CC1NC(=O)CN(CC(=O)O)C2=CC=CC=C2
Canonical SMILESC1CC1NC(=O)CN(CC(=O)O)C2=CC=CC=C2

Nomenclature and Identification Systems

IUPAC Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) naming system, the compound is identified as 2-(N-[2-(cyclopropylamino)-2-oxoethyl]anilino)acetic acid . This systematic name describes the chemical structure by specifying the arrangement of atoms and functional groups within the molecule.

The IUPAC name can be broken down into its constituent parts:

  • "2-" indicates the position of the carboxylic acid group

  • "anilino" refers to the phenyl group attached to a nitrogen atom

  • "2-(cyclopropylamino)-2-oxoethyl" describes the side chain containing the cyclopropyl group

  • "acetic acid" identifies the carboxylic acid component of the molecule

Alternative Nomenclature and Identifiers

The compound is also known by several alternative names and identifiers that are used in different contexts within the scientific and commercial communities.

Table 3: Alternative Names and Identifiers

TypeIdentifier
Alternative Name[2-(Cyclopropylamino)-2-oxoethylamino]-acetic acid
Alternative Name{2-(cyclopropylamino)-2-oxoethylamino}acetic acid
Alternative Name{(cyclopropylcarbamoyl)methylamino}acetic acid
Alternative Name2-{(cyclopropylcarbamoyl)methylamino}acetic acid
Alternative Name2-((2-(Cyclopropylamino)-2-oxoethyl)(phenyl)amino)acetic acid
PubChem CID25220016
CAS Number1142205-00-2

Applications and Research Context

ParameterSpecification
Available Quantities500 mg, potentially other sizes
Lead TimeApproximately 5 days
Product FamilyBioactive Small Molecules
Usage RestrictionsProfessional manufacturing, research laboratories, and industrial/commercial usage only
Shipping RestrictionsCannot be shipped to doctor offices, pharmacies, medical facilities, veterinarians, or residences

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator